molecular formula C23H19NO4 B2814289 [1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate CAS No. 1009249-55-1

[1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate

Cat. No.: B2814289
CAS No.: 1009249-55-1
M. Wt: 373.408
InChI Key: JZZQBCVZWHWVMW-UHFFFAOYSA-N
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Description

[1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate is a synthetic chemical compound provided for research purposes. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications. The structural motif of this molecule, featuring an anilide and a formyl benzoate, suggests potential as an intermediate in organic synthesis or for the development of novel bioactive molecules. Compounds with similar functional groups are of significant interest in medicinal chemistry research, particularly in the exploration of new anti-inflammatory agents. Research indicates that synthetic molecules can act as agonists for Formyl Peptide Receptors (FPRs), such as FPR2, which play a pivotal role in regulating the resolution of inflammation and may offer therapeutic strategies for neurodegenerative conditions and rheumatoid arthritis . Furthermore, the 4-formylbenzoate component is a common precursor in designing histone deacetylase (HDAC) inhibitors, which are a major class of compounds under investigation for their anti-tumoral properties . Researchers may find this compound valuable as a building block or a key intermediate for constructing more complex molecular architectures aimed at these or other biological targets.

Properties

IUPAC Name

[1-oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-16(28-23(27)19-13-11-17(15-25)12-14-19)22(26)24-21-10-6-5-9-20(21)18-7-3-2-4-8-18/h2-16H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZQBCVZWHWVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate typically involves multi-step organic reactions. The starting materials often include 4-formylbenzoic acid and 1-(2-phenylanilino)propan-2-one. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

[1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology

In biological research, this compound may be used to study enzyme interactions, protein binding, and other biochemical processes. Its unique structure allows for the investigation of specific molecular pathways and mechanisms.

Medicine

In medicine, this compound may have potential therapeutic applications. It could be explored for its effects on various biological targets, including receptors, enzymes, and cellular pathways.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of [1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The following table compares the target compound with structurally related esters and amides from the provided evidence:

Compound Name (CAS No.) Key Functional Groups Structural Differences vs. Target Compound Potential Implications Reference
[Target] [1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate 4-formylbenzoate, oxo-propan-2-yl, 2-phenylanilino High reactivity (formyl), potential for targeted interactions
[721908-57-2] [2-(2,4-difluoroanilino)-2-oxoethyl] 4-formylbenzoate 4-formylbenzoate, oxoethyl, 2,4-difluoroanilino Difluoroanilino replaces phenylanilino; ethyl vs. propan-2-yl Enhanced electron-withdrawing effects; altered binding affinity
[721908-78-7] (2-morpholin-4-yl-2-oxoethyl) 4-formylbenzoate 4-formylbenzoate, oxoethyl, morpholine Morpholine replaces anilino; ethyl backbone Increased polarity and solubility; reduced aromatic interactions
Bis(1-hydrazinyl-1-oxopropan-2-yl) isophthalamide derivatives () Isophthalamide, hydrazinyl-oxo-propan-2-yl, indolinone substituents Amide linkage vs. ester; indolinone moieties Potential for metal chelation; anticancer activity (in vitro)
(Z)-2-[...]amino}oxy)-2-methylpropionic acid () Thiazolyl, azetidinyl carbamoyl, sulfo groups Heterocyclic thiazole/azetidine; sulfo substituents Enhanced solubility; β-lactam-related bioactivity

Physicochemical and Pharmacological Properties

  • Sulfo-containing compounds () exhibit higher solubility .
  • Stability: Morpholine derivatives (721908-78-7) may have improved hydrolytic stability compared to the target’s anilino group, which could be prone to oxidation .
  • Bioactivity: Compounds in , with indolinone moieties, show in vitro anticancer activity via kinase inhibition . The target’s phenylanilino group may similarly engage in hydrophobic interactions with biological targets.

Pharmacokinetic Considerations

  • Solubility : Sulfo groups () and morpholine (721908-78-7) enhance water solubility, whereas the target’s aromatic groups may limit it .
  • Metabolism : The formyl group in the target could undergo oxidation or conjugation, whereas amide-linked analogs () might exhibit slower metabolic clearance .

Q & A

Q. What in vitro toxicity screening approaches are recommended?

  • Methodology :
  • MTT assay : Treat HepG2 cells with 10–100 µM concentrations for 24–48 hours to determine IC50_{50}.
  • hERG inhibition assay : Patch-clamp electrophysiology to evaluate cardiotoxicity risk .

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